molecular formula C10H9N3O2S B2440529 methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate CAS No. 1269490-48-3

methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B2440529
CAS No.: 1269490-48-3
M. Wt: 235.26
InChI Key: JLXZZWAFJIVQEU-UHFFFAOYSA-N
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Description

methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with a pyridine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in the thiazole ring imparts unique chemical properties, making it a versatile scaffold for drug development and other scientific research.

Scientific Research Applications

methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the retrieved papers, 2-aminothiazoles in general have been found to have diverse biological activities, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic properties .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic roles, given the promising biological activities of 2-aminothiazoles . Additionally, the synthesis method could be optimized in terms of temperature and solvent use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate thioamide and α-haloketone precursors. One common method includes the reaction of 2-aminothiazole with methyl 2-bromo-5-(pyridin-2-yl)acetate under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace leaving groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate in acetonitrile.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities but lacking the pyridine moiety.

    Methyl 2-amino-4-(pyridin-2-yl)thiazole-5-carboxylate: An isomer with the carboxylate group at a different position.

    Pyridine-2-thiol: A compound with a similar pyridine ring but different functional groups.

Uniqueness

methyl 2-amino-5-(pyridin-2-yl)-1,3-thiazole-4-carboxylate is unique due to the combination of the thiazole and pyridine rings, which imparts distinct chemical properties and biological activities. The specific positioning of the amino and carboxylate groups enhances its potential for diverse applications in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 2-amino-5-pyridin-2-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c1-15-9(14)7-8(16-10(11)13-7)6-4-2-3-5-12-6/h2-5H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXZZWAFJIVQEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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